Mansonone D
Overview
Description
Mansonone D is a naturally occurring sesquiterpenoid quinone, primarily isolated from the heartwood of the Mansonia altissima tree. This compound is part of the mansonone family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mansonone D typically involves the construction of its tricyclic sesquiterpenoid framework. One common method includes the intramolecular Diels-Alder reaction between benzynes and furans, followed by oxidation to form the quinone structure. Another approach involves the Friedel-Crafts acylation of multi-substituted naphthalenes, leading to the formation of the tricyclic core.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as catalytic C-H functionalization and regioselective hydrolysis have been employed to streamline the synthesis process and improve yields.
Chemical Reactions Analysis
Types of Reactions: Mansonone D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound typically yields hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human tumor cell lines.
Industry: Potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Mansonone D involves its interaction with cellular targets, leading to various biological effects. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase pathways. It also inhibits the proliferation of cancer cells by interfering with DNA replication and repair mechanisms. Additionally, this compound exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and membrane integrity.
Comparison with Similar Compounds
Mansonone D is part of a family of compounds that includes Mansonone E, Mansonone F, and Mansonone G. These compounds share a similar tricyclic sesquiterpenoid structure but differ in their functional groups and biological activities.
Mansonone E: Known for its antifungal and anticancer properties.
Mansonone F: Exhibits strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus.
Mansonone G: Possesses potent antitumor effects but has limited solubility, which affects its practical applications.
This compound stands out due to its unique combination of antimicrobial and anticancer activities, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1,5,8-trimethyl-1,2-dihydrobenzo[e][1]benzofuran-6,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7-5-11-12(9(3)6-18-11)10-4-8(2)14(16)15(17)13(7)10/h4-5,9H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSSAVPMIKCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C3=C(C(=C2)C)C(=O)C(=O)C(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965143 | |
Record name | 1,5,8-Trimethyl-1,2-dihydronaphtho[2,1-b]furan-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-86-8 | |
Record name | Mansonone D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5,8-Trimethyl-1,2-dihydronaphtho[2,1-b]furan-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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